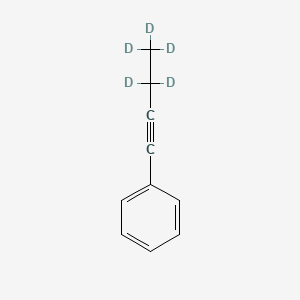

1-Butynylbenzene-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3,3,4,4,4-pentadeuteriobut-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFMSANAQQVUJA-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Butynylbenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the deuterated organic compound, 1-Butynylbenzene-d5. Given the limited availability of direct experimental data for this specific isotopologue, this document presents a combination of calculated values for the deuterated compound and experimentally determined properties of its non-deuterated counterpart, 1-Butynylbenzene. Furthermore, this guide outlines standard experimental protocols for the determination of key physical properties and discusses the anticipated effects of deuteration.

Core Physical Properties

The following table summarizes the available and calculated physical property data for both 1-Butynylbenzene and its d5 isotopologue for comparative analysis.

| Physical Property | 1-Butynylbenzene | This compound | Data Source |

| Molecular Formula | C₁₀H₁₀ | C₁₀H₅D₅ | - |

| Molecular Weight | 130.19 g/mol [1] | 135.22 g/mol [2][3] | Calculated |

| Boiling Point | 73 - 75 °C @ 4 mmHg | No Data Available | Experimental |

| Density | No specific value found | No Data Available | - |

| Refractive Index | No specific value found | No Data Available | - |

The Impact of Deuteration

Deuterium (B1214612) labeling, the substitution of hydrogen with its heavier isotope deuterium, is a critical tool in drug development and metabolic research. This isotopic substitution can influence the pharmacokinetic and metabolic profiles of drug candidates.[2] While the effects on bulk physical properties are generally subtle, they are rooted in the increased mass of deuterium. The logical relationship and expected property shifts are illustrated in the diagram below.

Caption: Isotopic relationship and expected physical property changes.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for the characterization of any chemical compound. The following sections detail standard laboratory procedures for measuring boiling point, density, and refractive index.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[4]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.

-

A known volume of the liquid is added to the graduated cylinder or the pycnometer is filled.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume. For higher precision, this should be repeated multiple times to obtain an average value.[5]

Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[6]

Apparatus:

-

Abbe refractometer

-

Dropper

-

Liquid sample

Procedure:

-

The prism of the refractometer is cleaned and calibrated with a standard of known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism.

-

The prism is closed, and the light source is switched on.

-

The eyepiece is adjusted to bring the boundary line between the light and dark fields into sharp focus.

-

The control knob is turned to center the boundary line on the crosshairs.

-

The refractive index is read from the instrument's scale.

The general workflow for the experimental determination of these physical properties is outlined in the following diagram.

Caption: General workflow for physical property determination.

References

- 1. 1-Butynylbenzene | C10H10 | CID 69328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Synthesis of 1-Butynylbenzene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of 1-Butynylbenzene-d5 can be efficiently achieved through a two-step process:

-

Synthesis of Iodobenzene-d5 (B1590370): This crucial intermediate is prepared from a commercially available deuterated precursor, aniline-d5 (B30001), via a Sandmeyer-type reaction.

-

Sonogashira Coupling: The resulting Iodobenzene-d5 is then coupled with 1-butyne (B89482) using a palladium-copper co-catalyzed Sonogashira reaction to yield the final product, this compound.

This approach offers a reliable method for the high-yield synthesis and purification of the target molecule.

Experimental Protocols

Step 1: Synthesis of Iodobenzene-d5 from Aniline-d5

This procedure is adapted from standard methods for the synthesis of aryl iodides from anilines via diazotization.

Materials:

-

Aniline-d5

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a beaker, dissolve aniline-d5 (1.0 eq) in a mixture of concentrated hydrochloric acid (3.5 eq) and deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0 eq) in deionized water to the aniline (B41778) solution while maintaining the temperature between 0-5 °C to form the diazonium salt. Stir for 15 minutes.

-

In a separate beaker, dissolve potassium iodide (2.25 eq) in deionized water and cool in an ice bath.

-

Slowly add the cold potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to stand in the ice bath for 15 minutes with occasional stirring, and then allow it to warm to room temperature.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude iodobenzene-d5.

-

The crude product can be purified by distillation to afford pure iodobenzene-d5.

Step 2: Sonogashira Coupling of Iodobenzene-d5 with 1-Butyne

This procedure is based on the well-established Sonogashira coupling reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2][3]

Materials:

-

Iodobenzene-d5 (from Step 1)

-

1-Butyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) Iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Toluene, anhydrous

-

Saturated Ammonium (B1175870) Chloride Solution (NH₄Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene, followed by iodobenzene-d5 (1.0 eq) and triethylamine (2.0 eq).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add 1-butyne (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The values are representative and may be optimized for specific laboratory conditions.

| Parameter | Step 1: Synthesis of Iodobenzene-d5 | Step 2: Sonogashira Coupling |

| Starting Material | Aniline-d5 | Iodobenzene-d5 |

| Key Reagents | NaNO₂, KI | 1-Butyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| Solvent | Water/HCl | Toluene |

| Temperature | 0-5 °C then Room Temperature | Room Temperature |

| Reaction Time | 1-2 hours | 4-8 hours |

| Catalyst Loading | N/A | Pd(PPh₃)₂Cl₂: 2 mol%, CuI: 4 mol% |

| Typical Yield | 70-85% | 80-95% |

Mandatory Visualization

References

Commercial Availability of 1-Butynylbenzene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of 1-Butynylbenzene-d5, a deuterated terminal alkyne of significant interest in chemical biology and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Commercial Availability

This compound is commercially available from specialized chemical suppliers. The following table summarizes the key information for procurement.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Notes |

| MedChemExpress | This compound | HY-W142175S | 1219803-38-9 | C₁₀H₅D₅ | Stated for research use only.[1] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to produce it in-house or require analogues. A plausible and efficient synthetic route is the Sonogashira coupling reaction. This method involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.

In this proposed synthesis, iodobenzene-d5 (B1590370) is coupled with 1-butyne (B89482) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Proposed Experimental Protocol: Sonogashira Coupling

Materials:

-

Iodobenzene-d5 (1 equivalent)

-

1-Butyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equivalents)

-

Copper(I) iodide (CuI) (0.04 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by triethylamine.

-

To this mixture, add iodobenzene-d5.

-

Bubble 1-butyne gas through the solution or add a cooled, condensed solution of 1-butyne.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed Sonogashira coupling synthesis of this compound.

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Application in Click Chemistry

This compound is a valuable reagent in "click chemistry," specifically in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole ring by connecting the alkyne group of this compound with an azide-containing molecule. The deuterium (B1214612) labeling provides a useful tool for isotopic tracing in metabolic studies or as an internal standard in mass spectrometry-based assays.

Representative Experimental Protocol: CuAAC Reaction

This protocol describes a general procedure for the click reaction between this compound and benzyl (B1604629) azide (B81097) as a model system.

Materials:

-

This compound (1 equivalent)

-

Benzyl azide (1 equivalent)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)

-

Sodium ascorbate (B8700270) (0.1 equivalents)

-

Solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water)

Procedure:

-

In a reaction vial, dissolve this compound and benzyl azide in the t-butanol/water solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole product by recrystallization or column chromatography if necessary.

Click Chemistry Signaling Pathway Diagram

The following diagram illustrates the CuAAC reaction between this compound and benzyl azide.

Caption: CuAAC reaction of this compound with benzyl azide to form a triazole.

References

An In-depth Technical Guide to 1-Butynylbenzene-d5

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1219803-38-9

This technical guide provides a comprehensive overview of 1-Butynylbenzene-d5, a deuterated isotopologue of 1-butynylbenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including as tracers in metabolic studies and as reagents in synthetic chemistry.

Chemical Properties and Data

This compound, also known as (2H5)-1-Butyn-1-ylbenzene or 1-Phenyl-1-butyne-3,3,4,4,4-d5, is a stable, isotopically labeled compound.[1] The deuterium (B1214612) labeling provides a distinct mass signature, making it a valuable tool in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| CAS Number | 1219803-38-9 | [1] |

| Molecular Formula | C₁₀H₅D₅ | [1] |

| Molecular Weight | 135.22 g/mol | [1] |

| Synonyms | (2H5)-1-Butyn-1-ylbenzene, 1-Phenyl-1-butyne-d5, 1-Phenyl-1-butyne-3,3,4,4,4-d5 | [1] |

Synthesis

One possible synthetic route could start with the deuteration of butyne or a related C4 precursor. General methods for deuteration often involve H/D exchange reactions using a deuterium source like D₂O under specific catalytic conditions.[2][3] For instance, a patented method for deuterating benzene (B151609) compounds utilizes deuterium water as the deuterium source with a noble metal catalyst on activated carbon.[2]

Following the creation of the deuterated butynyl chain, a cross-coupling reaction, such as a Sonogashira coupling, could be employed to attach the phenyl group. This would typically involve reacting the deuterated terminal alkyne with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst and a copper co-catalyst.

A logical workflow for a potential synthesis is outlined below:

Caption: Potential Synthetic Workflow for this compound.

Applications in Research and Development

The primary applications of this compound stem from its isotopic labeling and its alkyne functional group.

Metabolic Studies

Deuterium-labeled compounds are extensively used as internal standards and tracers in pharmacokinetic and metabolic studies. The presence of deuterium atoms does not significantly alter the chemical properties of the molecule but provides a distinct mass shift that allows for its differentiation from its non-deuterated counterpart in biological matrices.

While specific studies employing this compound are not widely published, the metabolic fate of the parent compound, benzene, is well-documented. Benzene is known to undergo metabolism in the liver, leading to various metabolites.[4] It is plausible that this compound could be used as a probe to investigate the metabolic pathways of similar alkylbenzene compounds. A metabolome-wide association study of benzene exposure has identified alterations in several metabolic pathways, including butanoate metabolism and fatty acid activation.[4]

The general workflow for a metabolic study using a deuterated tracer is depicted below:

Caption: Experimental Workflow for a Metabolic Study.

Click Chemistry

The terminal alkyne group in this compound makes it a suitable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized molecule.

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure:

-

Dissolve the azide-containing molecule and this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate in water.

-

To the solution of the azide (B81097) and alkyne, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The order of addition can be critical and may need optimization.

-

Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the product can be isolated using standard purification techniques such as extraction and column chromatography.

The logical relationship in a CuAAC reaction is illustrated below:

Caption: Click Chemistry Reaction Schematic.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[5][6] |

| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation. Potential for more severe long-term health effects similar to benzene, including carcinogenicity and mutagenicity, should be assumed.[6] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous waste. |

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet. Always consult the most up-to-date safety information from the supplier before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. CN113979822A - A kind of preparation method of deuterated benzene compound - Google Patents [patents.google.com]

- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 4. Metabolome-wide association study of occupational exposure to benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to Deuterium Labeling of Aromatic Compounds for Researchers and Drug Development Professionals

Executive Summary

The strategic substitution of hydrogen with its stable isotope, deuterium (B1214612), on aromatic compounds represents a powerful tool in modern chemistry, with profound implications for pharmaceutical research and development. This in-depth technical guide provides a comprehensive overview of the core principles, key methodologies, and critical applications of deuterium labeling of aromatic compounds. Designed for researchers, scientists, and drug development professionals, this document details the primary synthetic strategies, presents quantitative data for comparative analysis, outlines detailed experimental protocols for key methodologies, and provides visual representations of relevant workflows and decision-making processes.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundational principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and possesses a lower vibrational zero-point energy than a corresponding carbon-hydrogen (C-H) bond.[1] Consequently, a higher activation energy is required to cleave a C-D bond. If the cleavage of a C-H bond is the rate-determining step in a molecule's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism.[1] This modification can lead to an improved pharmacokinetic profile, including a longer drug half-life, increased drug exposure, and a potential reduction in the formation of toxic metabolites.[2][3]

Key Methodologies for Deuterium Labeling of Aromatic Compounds

The incorporation of deuterium into aromatic rings can be achieved through several synthetic methods. The selection of an appropriate method is contingent upon factors such as the desired regioselectivity, the substrate's tolerance to different functional groups, and the availability of deuterated reagents.[1] The most prominent methods include transition metal-catalyzed C-H activation/hydrogen isotope exchange (HIE), and acid- or base-catalyzed H/D exchange.

Transition Metal-Catalyzed C-H Activation/Hydrogen Isotope Exchange (HIE)

Transition metal catalysis has become a highly effective and versatile technology for introducing deuterium into aromatic compounds via hydrogen isotope exchange (HIE).[1] This approach offers high levels of deuterium incorporation and can be directed to specific positions on the aromatic ring.

Palladium catalysts are widely used for the non-directed deuteration of a broad range of arenes.[4] This method is particularly valuable for late-stage deuteration of complex molecules and often exhibits excellent functional group tolerance.[4]

Iridium catalysts, especially those with N-heterocyclic carbene (NHC) ligands, are highly effective for the selective deuteration of the ortho positions relative to a directing group on the aromatic ring.[1] This method provides a high degree of regiocontrol.

Acid-Catalyzed H/D Exchange

A classic and straightforward method for deuterium labeling of aromatic rings is through electrophilic aromatic substitution using a deuterated acid, such as D₂SO₄ or a mixture of a Lewis acid and D₂O.[1] This method is particularly effective for electron-rich aromatic systems.[5]

Data Presentation: Comparative Analysis of Deuteration Methods

The following tables summarize quantitative data on the percentage of deuterium incorporation and isolated yields for various aromatic compounds using different labeling methodologies. This allows for a direct comparison of the efficiency and applicability of each method.

Table 1: Palladium-Catalyzed Non-Directed C-H Deuteration of Arenes [4]

| Substrate | Catalyst System | % D Incorporation (Total) | Isolated Yield (%) |

| 1,3-Dimethoxybenzene | Pd(OAc)₂ / N-acetylglycine | 4.22 | 95 |

| Anisole | Pd(OAc)₂ / N-acetylglycine | 3.97 | 92 |

| Butyrophenone | Pd(OAc)₂ / Ligand L7 | High | 88 |

| Estrone derivative | Pd(OAc)₂ / N-acetylglycine | High | 85 |

| Tyrosine derivative | Pd(OAc)₂ / N-acetylglycine | High | 89 |

Table 2: Iridium-Catalyzed Ortho-Directed HIE of Aromatic Esters [6]

| Substrate | Catalyst | % D Incorporation (ortho) |

| Ethyl benzoate | [Ir(cod)(IMes)(PPh₃)][PF₆] | ~20 |

| Ethyl 4-methylbenzoate | [Ir(cod)(IMes)(PPh₃)][PF₆] | ~25 |

| Ethyl 4-(trifluoromethyl)benzoate | [Ir(cod)(IMes)(PPh₃)][PF₆] | ~40 |

| Ethyl 4-chlorobenzoate | [Ir(cod)(IMes)(PPh₃)][PF₆] | ~60 |

| Ethyl 4-methoxybenzoate | [Ir(cod)(IMes)(PPh₃)][PF₆] | ~75 |

Table 3: Acid-Catalyzed Deuteration of Electron-Rich Aromatic Compounds [5]

| Substrate | Catalyst System | % D Incorporation (Total) |

| 1,3,5-Trimethoxybenzene | B(C₆F₅)₃ / D₂O | >95 |

| Indole | B(C₆F₅)₃ / D₂O | >95 |

| N-Methylindole | B(C₆F₅)₃ / D₂O | >95 |

| Melatonin | B(C₆F₅)₃ / D₂O | High |

Experimental Protocols

The following are detailed, step-by-step protocols for the key deuterium labeling methodologies discussed.

Protocol 1: Palladium-Catalyzed Non-Directed C-H Deuteration of an Arene[7]

Materials:

-

Aromatic substrate (0.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%)

-

N-acetylglycine (L1, 20 mol%)

-

Methyl 6-methynicotinate (L2, 30 mol%)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Deuterium oxide (D₂O)

-

Reaction vial with a screw cap and septum

-

Magnetic stir bar

-

Heating block or oil bath

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add the aromatic substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), N-acetylglycine (0.04 mmol, 20 mol%), and methyl 6-methynicotinate (0.06 mmol, 30 mol%).

-

Add a solvent mixture of HFIP and D₂O in a 3:7 ratio (1 M concentration with respect to the substrate).

-

Seal the vial tightly with the screw cap.

-

Place the vial in a preheated heating block or oil bath set to 80 °C.

-

Stir the reaction mixture vigorously for 18 hours.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deuterated aromatic compound.

-

Analyze the product by ¹H NMR, ²H NMR, and mass spectrometry to determine the percentage of deuterium incorporation and the isolated yield.[7]

Protocol 2: Iridium-Catalyzed Ortho-Directed HIE of an Aromatic Ester[6]

Materials:

-

Aromatic ester substrate (e.g., ethyl benzoate)

-

Iridium catalyst [Ir(cod)(IMes)(PPh₃)][PF₆] (5 mol%)

-

Dichloromethane (DCM), anhydrous

-

Deuterium gas (D₂) balloon

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stir bar

-

Standard Schlenk line or inert atmosphere setup

Procedure:

-

Set up a Schlenk flask containing the aromatic ester substrate and the iridium catalyst (5 mol%) under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous DCM to dissolve the reactants.

-

Evacuate the flask and backfill with deuterium gas from a balloon. Repeat this process three times to ensure an atmosphere of D₂.

-

Stir the reaction mixture at room temperature for the desired time (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR.

-

Upon completion, vent the deuterium gas safely.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the ortho-deuterated product.

-

Characterize the product and determine the extent of deuteration using ¹H NMR and mass spectrometry.[6]

Protocol 3: Acid-Catalyzed Deuteration of an Electron-Rich Aromatic Compound[5]

Materials:

-

Electron-rich aromatic substrate (e.g., 1,3,5-trimethoxybenzene)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 10 mol%)

-

Deuterium oxide (D₂O)

-

Reaction vial with a screw cap

-

Magnetic stir bar

-

Heating block or oil bath

Procedure:

-

In a reaction vial equipped with a magnetic stir bar, dissolve the aromatic substrate in D₂O.

-

Add B(C₆F₅)₃ (10 mol%) to the solution.

-

Seal the vial and heat the mixture at the desired temperature (e.g., 60-100 °C) for several hours to overnight, with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product is solid, it may precipitate upon cooling and can be collected by filtration.

-

If the product is soluble, extract it with a suitable organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic residue, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product if necessary by recrystallization or column chromatography.

-

Confirm the structure and determine the deuterium incorporation level by ¹H NMR, ²H NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and decision-making processes in the field of deuterium labeling.

Caption: Workflow for integrating deuterium labeling in drug discovery.

Caption: Metabolic switching due to deuterium labeling.[2][8]

Caption: Decision tree for selecting a deuteration method.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical development and clinical research, the pursuit of precision and accuracy is paramount. This technical guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of deuterated internal standards. By leveraging the subtle yet significant mass difference imparted by deuterium (B1214612) substitution, these standards have become an indispensable tool for enhancing the reliability and robustness of bioanalytical assays, especially those employing mass spectrometry.

Core Principles: The Foundation of Quantitative Accuracy

A deuterated internal standard is a version of an analyte of interest where one or more hydrogen atoms have been replaced by deuterium (²H), a stable, non-radioactive isotope of hydrogen.[1][2] This seemingly minor modification results in a compound that is chemically and physically almost identical to the analyte but possesses a higher molecular weight.[2][3] This key difference allows it to be distinguished by a mass spectrometer while behaving similarly during the entire analytical process.[2]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis are rooted in their ability to compensate for various sources of error:[2][4]

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences these effects to the same degree as the analyte, allowing for accurate normalization of the signal.[2][5]

-

Compensation for Sample Preparation Variability: Losses can occur during extraction, handling, and storage of samples. Since the deuterated standard is added at the beginning of the workflow, it experiences the same losses as the analyte, ensuring the ratio of analyte to internal standard remains constant.

-

Mitigation of Instrumental Drift: The performance of analytical instruments can fluctuate over time. A deuterated internal standard provides a constant reference to normalize these variations, leading to improved accuracy and precision.[2]

Data Presentation: The Quantitative Impact

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize the comparative performance of deuterated internal standards against non-deuterated (analog) internal standards and methods without an internal standard.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies [6]

| Performance Parameter | No Internal Standard | Analog Internal Standard | Deuterated Internal Standard |

| Precision (%CV) | 15-30% | 5-15% | <5% |

| Accuracy (%Bias) | ± 20-40% | ± 10-20% | <5% |

| Correction for Matrix Effects | Poor | Partial | Excellent |

| Correction for Recovery | Poor | Partial | Excellent |

Table 2: Performance Metrics in the Analysis of Testosterone (B1683101) Using Different Internal Standards [7]

| Internal Standard | Regression Equation (vs. D2-Testosterone) | Correlation |

| D5-Testosterone | y = 0.86x + 0.04 | Lower results observed |

| C13-Testosterone | y = 0.90x + 0.02 | Closer to D2-Testosterone results |

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and executed experimental protocols, from synthesis to analysis.

Synthesis of Deuterated Internal Standards

The introduction of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.

General Protocol for Hydrogen/Deuterium Exchange:

This method involves the exchange of protons for deuterons in the presence of a deuterium source.[8]

-

Preparation: Dissolve the parent molecule in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

-

Catalysis: Add a catalyst, such as a base (e.g., NaOD), acid, or a transition metal, to facilitate the exchange.

-

Reaction: Heat the mixture for a defined period to allow for the exchange to occur at specific, non-labile positions on the molecule.

-

Purification: After the reaction, purify the deuterated product using techniques like chromatography to remove any unreacted starting material and byproducts.

-

Characterization: Confirm the identity, purity, and degree of deuteration using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Protocol for De Novo Chemical Synthesis of Deuterated Clozapine (B1669256) (Illustrative)

-

Starting Material: Begin with a deuterated precursor, for example, a deuterated aniline (B41778) derivative.

-

Ullmann Coupling: React the deuterated nitro arene with 2-aminobenzoic acid to form a disubstituted aniline.

-

Reduction and Cyclization: Reduce the nitro group to an amine, followed by heating to form the benzodiazepine (B76468) core.

-

Activation: Treat the benzodiazepine core with a reagent like phosphorus oxychloride (POCl₃) to create a reactive intermediate.

-

Final Coupling: React the intermediate with deuterated N-methylpiperazine to yield the final deuterated clozapine product.

-

Purification and Characterization: Purify the product via recrystallization or chromatography and confirm its structure and isotopic enrichment.

Quantitative Analysis of Testosterone in Serum by LC-MS/MS

This protocol outlines a typical procedure for the quantification of an analyte in a biological matrix using a deuterated internal standard.[3][5][9]

-

Sample Preparation:

-

To 100 µL of serum sample, add 25 µL of a deuterated internal standard solution (e.g., d3-testosterone in methanol).

-

Perform protein precipitation by adding 250 µL of acetonitrile (B52724). Vortex to mix.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or well plate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both testosterone and the deuterated internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.

Tracing Metabolic Pathways with Deuterated Glucose

Deuterated compounds are powerful tools for tracing metabolic pathways. The following diagram illustrates the metabolic fate of [6,6-²H₂]-glucose through glycolysis.

References

- 1. Metabolic loss of deuterium from isotopically labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clozapine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: The Use of 1-Butynylbenzene-d5 as an Internal Standard in GC-MS Analysis

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, providing high sensitivity and selectivity for the detection and quantification of volatile and semi-volatile organic compounds. However, variations in sample preparation, injection volume, and instrument response can introduce significant errors, compromising the accuracy and precision of the results. The use of an internal standard (IS) is a widely accepted practice to correct for these variations. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the detector. Deuterated analogs of the target analyte, such as 1-Butynylbenzene-d5, serve as excellent internal standards because they co-elute with the non-deuterated analyte and exhibit similar ionization behavior, yet are easily differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer.

This application note details the use of this compound as an internal standard for the quantification of aromatic hydrocarbons and other structurally related compounds in various matrices. The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in the implementation of robust and reliable quantitative GC-MS methodologies.

Principle of Internal Standard Calibration

The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, calibrator, and quality control sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratiometric approach compensates for variations in sample volume and instrument conditions that can occur between injections. Deuterated standards are particularly advantageous as they have nearly identical physicochemical properties to their non-deuterated counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.[1][2][3]

Applications

This compound is a suitable internal standard for the quantitative analysis of a range of aromatic compounds, including but not limited to:

-

Environmental Monitoring: Quantification of aromatic pollutants such as benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) in water and soil samples.

-

Industrial Hygiene: Analysis of occupational exposure to volatile organic compounds (VOCs) in air samples.

-

Drug Development: Determination of residual solvents in pharmaceutical preparations.

-

Forensic Science: Analysis of accelerants in arson investigations.

Experimental Protocols

Materials and Reagents

-

Analytes: High-purity standards of the target aromatic compounds.

-

Internal Standard: this compound solution of known concentration (e.g., 100 µg/mL in methanol).

-

Solvents: GC-MS grade methanol, dichloromethane, and hexane.

-

Sample Matrix: The specific matrix for the analysis (e.g., deionized water, blank soil, etc.).

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

Sample Preparation

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix with known concentrations of the target analytes. A fixed concentration of the this compound internal standard is added to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

-

Sample Extraction (for solid or liquid matrices):

-

Liquid-Liquid Extraction (LLE): For aqueous samples, add a known volume of the sample to a vial. Add the internal standard solution and an appropriate extraction solvent (e.g., dichloromethane). Vortex vigorously and allow the layers to separate. Collect the organic layer for analysis.

-

Solid Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interferences. The internal standard should be added before the extraction process.

-

-

Final Sample Preparation: Transfer the final extract or prepared standard to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters

| Parameter | Value |

| GC Inlet | |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 min |

| Ramp Rate | 10 °C/min to 200 °C |

| Hold Time | 2 min |

| Column | |

| Column Flow | 1.2 mL/min (Helium) |

| Mass Spectrometer | |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Analyte (e.g., Butynylbenzene) | 130 | 115 | 102 |

| This compound (IS) | 135 | 120 | 107 |

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The linearity of the curve is assessed by the coefficient of determination (R²).

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,510,876 | 0.010 |

| 5 | 76,170 | 1,525,432 | 0.050 |

| 10 | 153,876 | 1,515,321 | 0.102 |

| 50 | 775,432 | 1,530,987 | 0.506 |

| 100 | 1,543,987 | 1,521,654 | 1.015 |

| R² | \multicolumn{3}{c | }{0.9995 } |

Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing replicate QC samples at different concentrations.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 5 | 4.85 | 97.0 | 4.2 |

| Medium | 50 | 51.2 | 102.4 | 2.8 |

| High | 100 | 98.9 | 98.9 | 1.5 |

Visualizations

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantitative analysis of aromatic hydrocarbons and other related compounds by GC-MS. Its chemical similarity to the target analytes ensures that it effectively corrects for variations in sample preparation and instrument performance, leading to high accuracy and precision. The protocols outlined in this application note can be adapted for a wide range of matrices and applications, making it a valuable tool for researchers and analytical chemists.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1-Butynylbenzene-d5 as an Internal Standard in the Analysis of Environmental Samples

Application Note

Introduction

The accurate quantification of organic pollutants in complex environmental matrices is a critical challenge in environmental monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of a broad range of environmental contaminants, including volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs).[1][2][3][4] The use of internal standards is essential for achieving high accuracy and precision in quantitative GC-MS analysis by correcting for variations in sample preparation, extraction efficiency, and instrument response.[5][6][7]

Deuterated compounds, which are stable isotope-labeled analogs of target analytes, are considered the gold standard for internal standards in mass spectrometry-based methods.[5][8][9] Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample processing and analysis, while their mass difference allows for clear differentiation by the mass spectrometer.

This application note describes a hypothetical protocol for the use of 1-Butynylbenzene-d5 as an internal standard for the quantification of a selected group of aromatic hydrocarbons in water samples using GC-MS. While specific applications of this compound are not widely documented, its structural similarity to several common environmental pollutants makes it a theoretically suitable internal standard.

Principle

This compound is added to environmental water samples at a known concentration prior to sample preparation and analysis. The samples are then extracted using a suitable technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the target analytes and the internal standard. The extract is then analyzed by GC-MS. The target analytes are quantified by comparing their peak areas to the peak area of this compound.

Target Analytes

A representative list of target analytes for which this compound could serve as a suitable internal standard includes:

-

Benzene

-

Toluene

-

Ethylbenzene

-

Xylenes (o-, m-, p-)

-

Styrene

-

Cumene

-

Propylbenzene

Experimental Workflow

References

- 1. Buyer's Guide: GC-MS for Monitoring Environmental Pollutants | Labcompare.com [labcompare.com]

- 2. Modern developments in gas chromatography-mass spectrometry-based environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dl.astm.org [dl.astm.org]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, involves assessing its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of drug concentrations in biological matrices is the foundation of these studies. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, specificity, and accuracy.[1][2]

Deuterated compounds, such as 1-Butynylbenzene-d5, are ideal internal standards.[1] The substitution of hydrogen with deuterium (B1214612) results in a molecule with nearly identical physicochemical properties to the non-deuterated analyte but with a different mass.[3] This allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer, enabling reliable correction for variations during sample processing and analysis.[4] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, known as the kinetic isotope effect, can also slow metabolism at the site of deuteration, a principle leveraged in designing "soft spots" in new drug candidates to improve their metabolic stability.[3][5][6][7]

This document provides detailed application notes and a synthesized protocol for the use of this compound as an internal standard in a hypothetical pharmacokinetic study of its non-deuterated analog, 1-Butynylbenzene.

Experimental Protocols

This section outlines a representative protocol for the quantification of 1-Butynylbenzene in plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.

-

Reagents and Materials:

-

Blank plasma

-

1-Butynylbenzene stock solution (1 mg/mL in methanol)

-

This compound (Internal Standard, IS) working solution (100 ng/mL in methanol)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid (Precipitation Solution)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile (with 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

-

2. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Presentation

Table 1: Optimized MS/MS Parameters for 1-Butynylbenzene and this compound (IS)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 1-Butynylbenzene | 131.1 | 91.1 | 0.1 | 25 | 15 |

| This compound (IS) | 136.1 | 96.1 | 0.1 | 25 | 15 |

Table 2: Bioanalytical Method Validation Summary

This table summarizes the typical parameters and acceptance criteria for validating a bioanalytical method as per regulatory guidelines.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15%[9] |

| Stability | Analyte stable under expected storage and processing conditions |

| Carryover | Analyte response in a blank sample following a high concentration sample should be ≤ 20% of the LLOQ response.[9] |

Table 3: Representative Calibration Curve Data

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 148,500 | 0.0102 |

| 5 | 7,850 | 151,200 | 0.0519 |

| 10 | 14,980 | 149,800 | 0.1000 |

| 50 | 76,200 | 150,100 | 0.5077 |

| 100 | 151,300 | 149,500 | 1.0120 |

| 500 | 755,400 | 150,800 | 5.0093 |

| 1000 | 1,502,000 | 149,900 | 10.0200 |

Visualizations

Caption: Experimental workflow for a pharmacokinetic study.

Caption: The role of an internal standard in correcting for analytical variability.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of a Model Aromatic Compound Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note describes a detailed protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model nonpolar aromatic compound, n-butylbenzene, in human plasma. The method utilizes 1-Butynylbenzene-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for similar small aromatic molecules.

Introduction

In drug discovery and development, the accurate quantification of small molecules in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1] LC-MS/MS is a powerful and widely adopted technique for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS as it effectively compensates for variability in sample preparation, chromatography, and ionization.[3][4] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring similar behavior during extraction and co-elution, which helps to correct for matrix effects and improves method reliability.[5]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard: n-Butylbenzene (≥99%), this compound (custom synthesis, 99 atom % D)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade)

-

Biological Matrix: Pooled human plasma (K2EDTA)

-

Equipment: Analytical balance, vortex mixer, centrifuge, positive pressure manifold, 96-well deep-well plates, autosampler vials.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common sample preparation technique that partitions analytes from an aqueous sample into an immiscible organic solvent based on polarity.[6]

-

Spiking: To 100 µL of human plasma in a 2 mL centrifuge tube, add 10 µL of the internal standard working solution (this compound at 100 ng/mL in 50:50 Methanol:Water). For calibration standards and quality control samples, add the appropriate volume of n-butylbenzene working solution. For blank samples, add 10 µL of 50:50 Methanol:Water.

-

Vortex: Briefly vortex the samples for 10 seconds to ensure homogeneity.

-

Extraction: Add 600 µL of MTBE to each tube.

-

Mixing: Cap and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer (approximately 550 µL) to a clean 96-well deep-well plate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (80:20 Acetonitrile:Water with 0.1% Formic Acid). Mix thoroughly by vortexing.

-

Analysis: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

For nonpolar to moderately polar compounds like aromatic hydrocarbons, reversed-phase chromatography is the preferred separation technique.[7][8] Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI) for less polar and more volatile compounds, as it provides efficient gas-phase ionization.[9][10]

-

LC System: Shimadzu Nexera or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

-

Column: Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm

-

Column Temperature: 40°C

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0.0-0.5 min: 60% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 60% B

-

3.6-5.0 min: Equilibrate at 60% B

-

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode

-

Source Temperature: 400°C

-

Curtain Gas (CUR): 30 psi

-

Ion Source Gas 1 (GS1): 50 psi

-

Ion Source Gas 2 (GS2): 50 psi

-

Collision Gas (CAD): Medium

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the optimized MRM parameters for the quantification of n-butylbenzene and the internal standard, this compound. The precursor ion for both compounds is the molecular ion [M+H]+. The product ions are selected based on characteristic fragmentation patterns of aromatic compounds, such as the loss of alkyl chains or fragmentation of the benzene (B151609) ring.[11][12] Collision energies are optimized to maximize the signal intensity of the product ions.[13][14]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |

| n-Butylbenzene (Quantifier) | 135.2 | 91.1 | 100 | 80 | 25 | 12 |

| n-Butylbenzene (Qualifier) | 135.2 | 77.1 | 100 | 80 | 35 | 10 |

| This compound (IS) | 140.2 | 122.2 | 100 | 85 | 28 | 14 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample receipt to final data analysis.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of n-butylbenzene in human plasma using this compound as an internal standard. The protocol, which includes a simple liquid-liquid extraction and a rapid chromatographic separation, is designed to be sensitive, selective, and reliable. The provided methodologies and parameters can serve as a valuable starting point for researchers developing quantitative assays for other small, nonpolar aromatic compounds in complex biological matrices.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 11. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. GCMS Section 6.9.5 [people.whitman.edu]

- 13. scispace.com [scispace.com]

- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

Application Notes and Protocols: 1-Butynylbenzene-d5 as a Tracer in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds serve as invaluable tools in drug discovery and development, primarily as tracers to elucidate metabolic pathways and pharmacokinetic profiles. The incorporation of deuterium, a stable heavy isotope of hydrogen, into a drug molecule can influence its metabolic fate, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds like 1-butynylbenzene-d5 excellent probes for investigating the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

This compound, a deuterated analog of 1-butynylbenzene, is a useful tool for studying the metabolism of xenobiotics containing an alkylbenzene moiety. The terminal alkyne group also makes it a potential mechanism-based inhibitor of CYP enzymes, where the enzyme metabolizes the substrate to a reactive intermediate that covalently binds to and inactivates the enzyme. These application notes provide an overview of the utility of this compound in metabolic studies and detailed protocols for its use.

Applications

-

Metabolic Pathway Elucidation: this compound can be used as a tracer to identify the metabolites of alkylbenzenes formed by CYP enzymes. By tracking the deuterated phenyl group, researchers can distinguish between metabolites of the probe and other endogenous or exogenous compounds.

-

Reaction Phenotyping: This tracer can help identify the specific CYP isoforms responsible for the metabolism of 1-butynylbenzene and, by extension, other structurally related compounds.

-

Mechanism-Based Inhibition Studies: The butynyl group can be oxidized by CYP enzymes to a reactive ketene (B1206846) intermediate, which can then acylate the apoprotein or heme of the enzyme, leading to its inactivation.[1][2][3] Studying this process can provide insights into the active site topology and catalytic mechanism of the involved CYP isoforms.

-

Kinetic Isotope Effect Studies: Comparing the rate of metabolism of this compound with its non-deuterated counterpart can reveal the rate-limiting steps in the metabolic pathway.

Metabolic Pathways of Structurally Related Compounds

The metabolism of benzene (B151609), catalyzed by CYP2E1, is significantly more efficient at lower concentrations.[4] The principal metabolites of benzene are phenol (B47542) and hydroquinone (B1673460).[4] Further metabolism can lead to the formation of other hydroxylated and conjugated products. The presence of an alkyl side chain, as in 1-butynylbenzene, can shift the site of metabolism towards the alkyl group, a process known as alkyl side chain oxidation.[6][7]

The metabolic activation of compounds with terminal acetylene (B1199291) groups by CYP enzymes can lead to the formation of a reactive ketene intermediate, which is a key step in mechanism-based inhibition.[1][2][3]

Quantitative Data: Kinetic Parameters of Benzene Metabolism by CYP Isoforms

The following table summarizes the apparent kinetic parameters for benzene metabolism by key CYP isoforms from mouse liver microsomes. This data provides a baseline for understanding the potential interactions of this compound with these enzymes.

| CYP Isoform | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Source |

| Wild-type (primarily CYP2E1) | Benzene | 30.4 | 25.3 | [8] |

| CYP2E1 Knockout (primarily CYP2F2) | Benzene | 1.9 | 0.5 | [8] |

| Wild-type (lung) | Benzene | 2.3 | 0.9 | [8] |

| CYP2E1 Knockout (lung) | Benzene | 3.7 | 1.2 | [8] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

Objective: To determine the metabolic profile of this compound and identify the major metabolites formed by liver microsomal enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (to final volume)

-

Liver microsomes (final concentration 0.5 mg/mL)

-

This compound (in a small volume of organic solvent, e.g., MeOH; final concentration range 1-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.

Protocol 2: CYP Isoform Phenotyping using Recombinant Human CYPs

Objective: To identify the specific human CYP isoforms responsible for the metabolism of this compound.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) co-expressed with cytochrome P450 reductase

-

Other materials as listed in Protocol 1

Procedure:

-

Follow the procedure outlined in Protocol 1, but replace the pooled liver microsomes with individual recombinant human CYP enzymes.

-

Incubate this compound with each CYP isoform separately.

-

Analyze the formation of metabolites for each reaction. The isoforms that produce the highest levels of metabolites are the primary enzymes responsible for its metabolism.

Protocol 3: Mechanism-Based Inhibition (MBI) Assay (IC50 Shift Assay)

Objective: To determine if this compound is a time-dependent inhibitor of specific CYP isoforms.

Materials:

-

This compound

-

Pooled human liver microsomes or recombinant CYP enzymes

-

A probe substrate for the CYP isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, chlorzoxazone (B1668890) for CYP2E1)

-

NADPH regenerating system

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

Procedure:

-

Pre-incubation Phase:

-

Prepare two sets of incubations.

-

Set 1 (No Pre-incubation): Incubate microsomes, buffer, and this compound (at various concentrations) for 0 minutes before adding the probe substrate and NADPH.

-

Set 2 (Pre-incubation): Pre-incubate microsomes, buffer, and this compound (at various concentrations) with the NADPH regenerating system for a set time (e.g., 30 minutes) at 37°C.

-

-

Metabolic Reaction Phase:

-

To both sets of incubations, add the specific probe substrate for the CYP isoform being tested.

-

Incubate for a short period (e.g., 5-10 minutes) during which the formation of the probe substrate's metabolite is linear.

-

-

Termination and Analysis:

-

Terminate the reactions with ice-cold acetonitrile.

-

Process the samples as described in Protocol 1.

-

Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the probe substrate metabolism) for both the 0-minute and 30-minute pre-incubation conditions.

-

A significant shift (decrease) in the IC50 value after pre-incubation indicates time-dependent inhibition.

-

Visualizations

Caption: Proposed metabolic pathway for benzene.

Caption: In vitro metabolism experimental workflow.